tert-butyl (2S)-2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate

Metabolic stability Microsomal clearance Fluorine-mediated metabolic blocking

tert-Butyl (2S)-2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate (CAS 1638744-83-8; molecular formula C₁₁H₂₀F₂N₂O₂; MW 250.29) is a stereochemically defined, N-Boc-protected difluoropiperidine building block featuring a primary aminomethyl handle at the 2-position in the (S)-configuration and geminal difluoro substitution at the 5-position. Commercially available from multiple vendors at purities typically in the 95–98% range, this compound serves as a late-stage intermediate in medicinal chemistry programs, particularly those targeting central nervous system (CNS) disorders, BACE1 (β-secretase) inhibition, and kinase modulation, where simultaneous control of absolute stereochemistry and fluorine-mediated physicochemical tuning is required.

Molecular Formula C11H20F2N2O2
Molecular Weight 250.29 g/mol
Cat. No. B12100363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (2S)-2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate
Molecular FormulaC11H20F2N2O2
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(CCC1CN)(F)F
InChIInChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)15-7-11(12,13)5-4-8(15)6-14/h8H,4-7,14H2,1-3H3/t8-/m0/s1
InChIKeyMUTWMGXYRJTIHT-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (2S)-2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate: Procurement-Grade Overview of a Chiral, Difluorinated Piperidine Building Block for CNS and Enzyme-Targeted Drug Discovery


tert-Butyl (2S)-2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate (CAS 1638744-83-8; molecular formula C₁₁H₂₀F₂N₂O₂; MW 250.29) is a stereochemically defined, N-Boc-protected difluoropiperidine building block featuring a primary aminomethyl handle at the 2-position in the (S)-configuration and geminal difluoro substitution at the 5-position . Commercially available from multiple vendors at purities typically in the 95–98% range, this compound serves as a late-stage intermediate in medicinal chemistry programs, particularly those targeting central nervous system (CNS) disorders, BACE1 (β-secretase) inhibition, and kinase modulation, where simultaneous control of absolute stereochemistry and fluorine-mediated physicochemical tuning is required [1].

Why the (2S)-5,5-Difluoro Configuration of tert-Butyl 2-(Aminomethyl)-5,5-difluoropiperidine-1-carboxylate Cannot Be Replaced by Non-Fluorinated or Racemic Analogs in Lead Optimization


Generic substitution of tert-butyl (2S)-2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate with its non-fluorinated counterpart (CAS 475105-35-2, MW 214.3, C₁₁H₂₂N₂O₂) or with the racemic difluoro mixture (CAS 1255666-42-2) introduces risks across three interdependent optimization parameters: metabolic soft-spot protection, amine basicity modulation, and stereochemical fidelity. Systematic studies on saturated fluorinated heterocyclic amines have demonstrated that geminal difluorination at positions distal to the basic nitrogen reduces the conjugate acid pKa by approximately 1–2 log units versus the parent non-fluorinated piperidine, while maintaining high intrinsic microsomal stability (low CLint) . A Boc-protected non-fluorinated (2S)-analog lacks this pKa-lowering effect, potentially altering the ionisation state at physiological pH and thereby impacting membrane permeability and off-target engagement profiles. Furthermore, procurement of the racemic difluoro mixture (CAS 1255666-42-2) introduces a stereochemical variable that cannot be retrospectively resolved without chiral separation, directly compromising reproducibility in asymmetric synthesis campaigns or SAR studies where enantiomeric purity is a critical quality attribute .

Quantitative Differentiation Evidence for tert-Butyl (2S)-2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate Versus Closest Analogs


Metabolic Stability Advantage of 5,5-Difluoropiperidine Scaffolds Over Non-Fluorinated Piperidine Analogs: Class-Level Intrinsic Microsomal Clearance Data

A systematic study by Melnykov et al. (2023) quantified intrinsic microsomal clearance (CLint) across a panel of mono- and difluorinated piperidine derivatives, demonstrating that difluorinated piperidines retain high metabolic stability comparable to their non-fluorinated counterparts, with only a single exception (3,3-difluoroazetidine) across the entire dataset showing elevated clearance . This class-level evidence directly supports selection of the 5,5-difluoropiperidine core over non-fluorinated piperidine analogs when metabolic soft-spot blocking at the 5-position is a design objective. The geminal difluoro motif eliminates potential CYP-mediated oxidation at C5—a known metabolic liability of unsubstituted piperidine rings—while preserving the aminomethyl handle at C2 for further derivatization .

Metabolic stability Microsomal clearance Fluorine-mediated metabolic blocking

Amine Basicity (pKa) Modulation by 5,5-Difluoro Substitution: Class-Level Evidence for Reduced Basicity Relative to Non-Fluorinated Piperidine Analogs

The systematic physiochemical profiling study by Melnykov et al. (2023) established that difluorination of saturated heterocyclic amines reduces amine basicity (pKa of conjugate acid) by approximately 1–2 log units versus the parent non-fluorinated compound, with the magnitude depending on the number of fluorine atoms and their distance from the protonation center . For a 5,5-difluoropiperidine scaffold with the basic nitrogen in the 1-position (as in this Boc-protected intermediate where the piperidine nitrogen is carbamate-protected), the fluorine atoms at C5 exert an electron-withdrawing effect transmitted through the ring, lowering the basicity of the free amine (post-Boc deprotection) relative to a non-fluorinated 2-(aminomethyl)piperidine analog . This pKa shift directly impacts the ionisation state at physiological pH (7.4), which is a critical determinant of CNS permeability, volume of distribution, and off-target promiscuity [1]. The non-fluorinated (2S)-analog (CAS 475105-35-2) lacks this pKa-lowering effect, representing a measurably different physicochemical profile that may manifest as altered pharmacokinetic behaviour in vivo [2].

pKa modulation Basicity tuning CNS drug design

Stereochemical Integrity: Enantiomerically Pure (2S)-Configuration Versus Racemic Mixture (CAS 1255666-42-2) as a Procurement Decision Point

tert-Butyl (2S)-2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate (CAS 1638744-83-8) is supplied as a single, stereochemically defined (2S)-enantiomer, as confirmed by its distinct CAS registry number and the stereochemical descriptor in its IUPAC name . In contrast, the racemic mixture is registered under CAS 1255666-42-2 (lacking stereochemical specification) . The (2S)-configured compound carries the specific SMILES notation CC(C)(C)OC(=O)N1CC(F)(F)CC[C@H]1CN, with the [C@H] designation confirming the absolute (S)-configuration at C2 . For drug discovery programs where the (2S)-configuration is a pharmacophoric requirement—as demonstrated in numerous BACE1 inhibitor series where piperidine chirality directly impacts potency [1]—procurement of the racemic mixture necessitates costly and yield-reducing chiral chromatographic separation, whereas the enantiopure product enables direct incorporation into asymmetric synthetic sequences without stereochemical ambiguity.

Chiral purity Enantiomeric excess Asymmetric synthesis

Molecular Weight and Structural Differentiation: 5,5-Difluoro (MW 250.29) Versus Non-Fluorinated Analog (MW 214.30) Impacts Physicochemical Property Windows

The molecular weight difference between tert-butyl (2S)-2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate (MW 250.29, C₁₁H₂₀F₂N₂O₂) and its non-fluorinated counterpart tert-butyl (2S)-2-(aminomethyl)piperidine-1-carboxylate (MW 214.30, C₁₁H₂₂N₂O₂) is 36.0 Da, corresponding to the replacement of two hydrogen atoms with two fluorine atoms . This structural modification increases the computed logP (XLogP3 = 1.4 for the difluoro compound) relative to the non-fluorinated analog while simultaneously reducing amine basicity, creating a distinct physicochemical profile that positions the compound in a different property space on pKa–LogP optimization plots [1]. Systematic studies have shown that such difluorinated piperidines provide a valuable extension of the fluorine-containing saturated heterocyclic amine series, filling property space not accessible with mono-fluorinated or non-fluorinated analogs .

Molecular weight Lipophilicity Physicochemical property optimization

Recommended Procurement and Application Scenarios for tert-Butyl (2S)-2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate Based on Quantitative Differentiation Evidence


CNS-Penetrant BACE1 Inhibitor Lead Optimization Requiring Simultaneous Stereochemical Control and Reduced Amine Basicity

For medicinal chemistry programs targeting BACE1 (β-secretase) inhibition in Alzheimer's disease, where piperidine-based scaffolds have demonstrated nanomolar potency dependent on absolute stereochemistry at the 2-position [1], this compound delivers the (2S)-configured aminomethyl handle essential for target engagement. The 5,5-difluoro substitution simultaneously reduces the free amine pKa (post-Boc deprotection) by approximately 1–2 log units versus non-fluorinated analogs, shifting the ionisation equilibrium toward the neutral species at physiological pH—a parameter correlated with improved passive CNS permeability . The high intrinsic microsomal stability of the difluoropiperidine class further supports selection over non-fluorinated alternatives that may be susceptible to CYP-mediated oxidation at the unsubstituted 5-position . Procurement of the enantiopure (2S)-form eliminates the need for chiral preparative chromatography, directly reducing synthesis cycle time and material costs.

Kinase Inhibitor Scaffold Decoration Where 5-Position Metabolic Blocking and Conformational Rigidity Are Design Criteria

5-Substituted difluoropiperidine compounds have been specifically claimed in patent literature for their blood-brain barrier penetrable capability as protein kinase inhibitors [2]. The geminal difluoro motif at C5 provides a metabolically inert substitution that blocks potential oxidative metabolism at this position while maintaining the chair conformation of the piperidine ring, enabling predictable presentation of the 2-aminomethyl vector to the kinase hinge-binding region. The Boc protecting group enables orthogonal deprotection under mild acidic conditions (TFA or HCl/dioxane), revealing the free aminomethyl group for subsequent amide coupling, reductive amination, or sulfonamide formation without racemisation at the C2 stereocenter.

Asymmetric Synthesis of Fluorinated Peptidomimetics and Macrocyclic Scaffolds Requiring Enantiopure Amino Building Blocks

The combination of a single enantiomerically pure (2S)-aminomethyl handle with the 5,5-difluoro motif makes this compound a strategically valuable intermediate for constructing fluorinated peptidomimetics, where the difluoromethylene unit serves as a lipophilic isostere for the carbonyl group or as a conformational modulator . The availability of the compound at 97–98% purity from multiple vendors (AChemBlock, LeYan, MolCore) ensures batch-to-batch consistency for multi-step synthetic sequences . The computed XLogP3 of 1.4 and TPSA of 55.6 Ų position this building block within favorable oral drug-like property space, supporting its use in library synthesis for hit-to-lead campaigns [3].

Comparative SAR Studies Requiring Controlled Variation of Physicochemical Parameters Across Fluorinated and Non-Fluorinated Piperidine Series

When structure-activity relationship (SAR) studies require systematic variation of amine basicity and lipophilicity while holding the core scaffold and stereochemistry constant, this compound serves as the difluorinated member of a matched molecular pair with its non-fluorinated analog (CAS 475105-35-2) . The ~36 Da mass difference and the pKa–LogP shift documented by the Melnykov et al. (2023) systematic study provide a quantitatively defined physicochemical perturbation that can be correlated with changes in target potency, selectivity, and ADME properties . Procurement of both the (2S)-difluoro and (2S)-non-fluorinated compounds from defined CAS registry entries ensures traceable and reproducible comparator data, avoiding the confounding variable of racemic or stereochemically undefined material.

Quote Request

Request a Quote for tert-butyl (2S)-2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.